![molecular formula C12H4N2O7 B023744 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 3807-80-5](/img/structure/B23744.png)

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

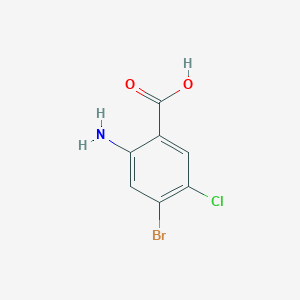

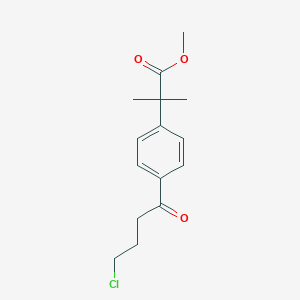

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione is a synthesized organic compound that has gained interest in various fields of research. It is also known as 3,6-Dinitronaphthalic anhydride . The molecular formula is C12H4N2O7 and the molecular weight is 288.17 g/mol .

Molecular Structure Analysis

The molecular structure of 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione consists of 12 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The exact mass is 288.00200 .Physical And Chemical Properties Analysis

The boiling point of 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione is 587ºC at 760 mmHg . The flash point is 296.3ºC and the density is 1.796g/cm³ .Wissenschaftliche Forschungsanwendungen

Organocatalysts for Aerobic Oxidation and Oxidative Coupling Reactions

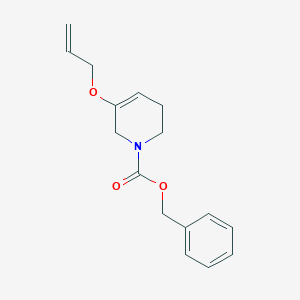

N-hydroxyimides, such as 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, are widely known as organocatalysts for aerobic oxidation and oxidative coupling reactions . The corresponding imide-N-oxyl radicals play the role of catalytically active hydrogen atom abstracting species .

Catalyst for Liquid-Phase Free-Radical Oxidation

The synthesized compound can be considered as a catalyst for liquid-phase free-radical oxidation and oxidative coupling reactions in non-polar media where solubility was previously the limiting factor .

Organocatalysis

N-hydroxyimides are also widely used as organocatalysts or reagents in oxidative coupling reactions with the formation of C–C .

Oxidative Difunctionalization of Alkenes

N-hydroxyimides are used as reagents for the oxidative difunctionalization of alkenes .

Emissive Materials in Organic Light-Emitting Diodes (OLEDs)

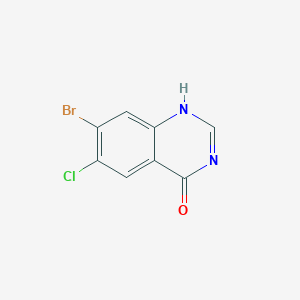

1,8-naphthalimide derivatives, such as 4-bromo-1,8-naphthalic anhydride, can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .

Reactions with Alkylamines

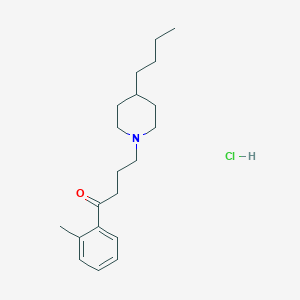

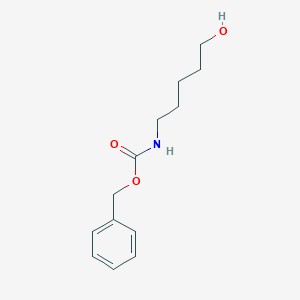

3,6-Dinitronaphthalic-1,8-anhydride reacted as expected with 1-butylamine to give only 3,6-dinitronaphthalic-1,8-N-butylimide .

Wirkmechanismus

Target of Action

It is known that dinitronaphthaloyl derivatives, such as this compound, are used as disinfectants and antiseptics .

Mode of Action

It is known that the principal mechanism of action of similar sensor systems is the pet (photoinduced electron transfer) effect . This suggests that the compound might interact with its targets through electron transfer, leading to changes in the target’s function or structure.

Biochemical Pathways

Based on its potential use as a disinfectant and antiseptic , it may interfere with the metabolic pathways of microorganisms, leading to their inactivation.

Result of Action

Given its potential use as a disinfectant and antiseptic , it may lead to the inactivation of microorganisms.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7,11-dinitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N2O7/c15-11-8-3-6(13(17)18)1-5-2-7(14(19)20)4-9(10(5)8)12(16)21-11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFDXTKVBLMYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C3C2=C(C=C1[N+](=O)[O-])C(=O)OC3=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)